N-(4-bromophenyl)-N'-cyclohexylethanediamide
Description
N-(4-bromophenyl)-N’-cyclohexylethanediamide is an organic compound that features a bromophenyl group and a cyclohexyl group attached to an ethanediamide backbone
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBOJDSUBCMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-cyclohexylethanediamide typically involves the reaction of 4-bromoaniline with cyclohexylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of N-(4-bromophenyl)-N’-cyclohexylethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-cyclohexylethanediamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-cyclohexylethanediamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the growth of bacterial cells or cancer cells through the disruption of key metabolic pathways. The bromophenyl group can interact with cellular proteins, leading to the inhibition of their function and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-cyclohexylcarboxamide
- N-(4-bromophenyl)-N’-cyclohexylmethanediamide
- N-(4-bromophenyl)-N’-cyclohexylpropanediamide
Uniqueness
N-(4-bromophenyl)-N’-cyclohexylethanediamide is unique due to its specific combination of a bromophenyl group and a cyclohexyl group attached to an ethanediamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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